(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-octylsulfanyloxane-3,4,5-triol
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Overview
Description
Octyl-I(2)-D-1-thioglucopyranoside is a nonionic detergent commonly used in biochemical and molecular biology research. It is known for its ability to solubilize membrane proteins without denaturing them, making it a valuable tool in the study of protein structure and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl-I(2)-D-1-thioglucopyranoside typically involves the reaction of octyl alcohol with thioglucose under acidic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the thioglucoside bond. The reaction mixture is then purified through a series of chromatographic techniques to obtain the pure compound .
Industrial Production Methods
Industrial production of Octyl-I(2)-D-1-thioglucopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purification steps are also scaled up, often involving high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Octyl-I(2)-D-1-thioglucopyranoside undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The hydroxyl groups on the glucose moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted glucopyranosides depending on the reagent used.
Scientific Research Applications
Octyl-I(2)-D-1-thioglucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the solubilization and stabilization of membrane proteins for structural and functional studies.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Mechanism of Action
The primary mechanism of action of Octyl-I(2)-D-1-thioglucopyranoside involves its ability to disrupt lipid bilayers and solubilize membrane proteins. The compound interacts with the hydrophobic regions of proteins and lipids, allowing them to be extracted from the membrane into an aqueous solution. This interaction is facilitated by the hydrophobic octyl chain and the hydrophilic thioglucopyranoside head group, which together form micelles that encapsulate the hydrophobic molecules .
Comparison with Similar Compounds
Similar Compounds
n-Octyl-β-D-thioglucopyranoside: Another nonionic detergent with similar properties but different structural configuration.
2-Octyl cyanoacrylate: Used as a surgical adhesive with different applications but shares the octyl group.
Uniqueness
Octyl-I(2)-D-1-thioglucopyranoside is unique due to its specific ability to solubilize membrane proteins without denaturing them, which is not a common property among many detergents. This makes it particularly valuable in biochemical and molecular biology research .
Properties
Molecular Formula |
C14H28O5S |
---|---|
Molecular Weight |
308.44 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-octylsulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C14H28O5S/c1-2-3-4-5-6-7-8-20-14-13(18)12(17)11(16)10(9-15)19-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14?/m1/s1 |
InChI Key |
CGVLVOOFCGWBCS-RQICVUQASA-N |
Isomeric SMILES |
CCCCCCCCSC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CCCCCCCCSC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
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